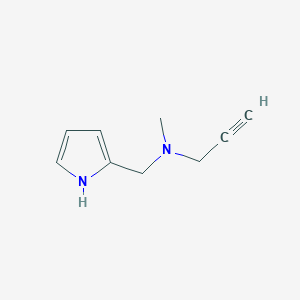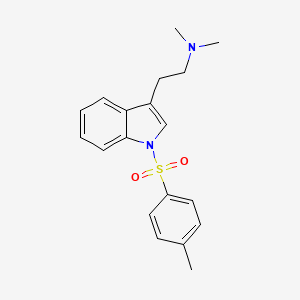![molecular formula C37H58N2O2 B10851431 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol](/img/structure/B10851431.png)
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes multiple azepane rings and phenolic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the azepane rings, which are synthesized through cyclization reactions involving appropriate precursors. The phenolic group is introduced through electrophilic aromatic substitution reactions. Key steps include:
Cyclization: Formation of azepane rings using cyclization of appropriate linear precursors under acidic or basic conditions.
Substitution: Introduction of ethyl groups via alkylation reactions.
Phenolic Group Introduction: Electrophilic aromatic substitution to attach the hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for cyclization and substitution steps, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the azepane rings can lead to the formation of secondary amines.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced azepane derivatives.
Substitution: Various alkylated or functionalized derivatives.
Applications De Recherche Scientifique
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel polymers and materials with specific properties.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, while the azepane rings provide structural rigidity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
- 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
- 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-chlorophenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C37H58N2O2 |
|---|---|
Poids moléculaire |
562.9 g/mol |
Nom IUPAC |
3-[3-ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C37H58N2O2/c1-3-36(32-18-16-20-34(40)28-32)22-10-14-26-38(30-36)24-12-8-6-5-7-9-13-25-39-27-15-11-23-37(4-2,31-39)33-19-17-21-35(41)29-33/h16-21,28-29,40-41H,3-15,22-27,30-31H2,1-2H3 |
Clé InChI |
ZZKZUUMHRSWLQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCN(C1)CCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diCPM[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851364.png)

![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
![N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851405.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide](/img/structure/B10851424.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]sulfamide](/img/structure/B10851426.png)
![N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide](/img/structure/B10851429.png)
![N-[3,3-Bis-(4-fluorophenyl)-propyl]-nicotinamide](/img/structure/B10851433.png)
![N-[5-(2-Nitro-phenyl)-furan-2-carbonyl]-guanidine](/img/structure/B10851441.png)
